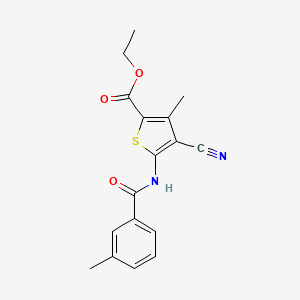

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Description

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by a cyano group at position 4, a methyl group at position 3, and a 3-methylbenzamido substituent at position 5 of the thiophene ring. The ethyl ester at position 2 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJFEGORHUDZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its substitution pattern. Key analogs and their differences are summarized below:

Key Observations :

- Cyanogroups at position 4 are common in bioactive thiophenes, contributing to electron-withdrawing effects that stabilize molecular conformations .

Key Observations :

- The target compound’s amide formation likely parallels methods in and , where brominated intermediates react with amines or acyl chlorides .

- Esterification (e.g., ethanol/HCl) is a universal step for introducing the ethyl carboxylate group .

Key Observations :

- The 3-methylbenzamido group in the target compound may enhance pharmacokinetic properties (e.g., bioavailability) compared to chlorophenyl or amino-substituted analogs .

- Cyanogroups correlate with improved anticancer potency by stabilizing ligand-receptor interactions .

Biological Activity

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Information

- IUPAC Name: this compound

- CAS Number: 443122-60-9

- Molecular Formula: C17H16N2O3S

- Molecular Weight: 328.39 g/mol

Structural Characteristics

The compound features a thiophene ring with various substituents, including a cyano group, a methyl group, and a benzamido group. These functional groups contribute to its chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound exhibited cytotoxic effects, indicating its potential as a lead compound for cancer therapy.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study conducted on human cancer cell lines (e.g., HeLa and MCF-7), the compound showed varying levels of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 22.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound possesses significant anticancer activity.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies suggest that the compound activates apoptotic pathways, leading to cell death:

"The compound significantly increased the percentage of early apoptotic cells in treated cultures compared to controls" .

Drug Development Potential

Given its unique structure and biological activity, this compound is being investigated as a potential lead compound in drug development. Its ability to target specific biological pathways makes it a candidate for further optimization and testing.

Future Research Directions

Future studies should focus on:

- Mechanistic Studies: Understanding the detailed mechanisms underlying its biological activities.

- In Vivo Studies: Evaluating efficacy and safety in animal models.

- Structural Modifications: Exploring analogs to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.